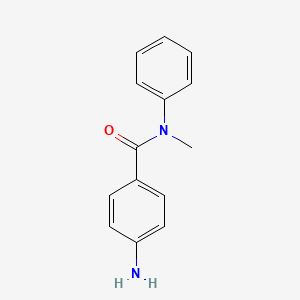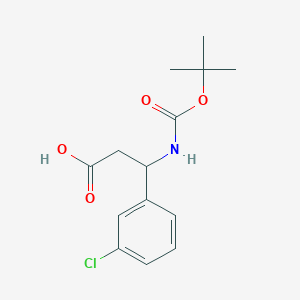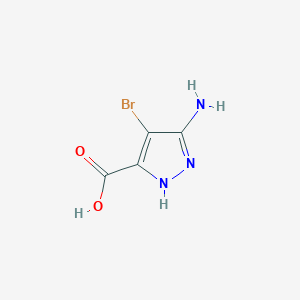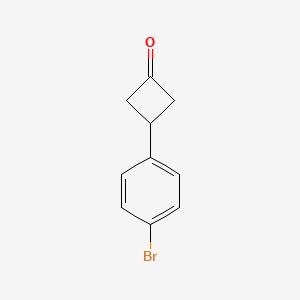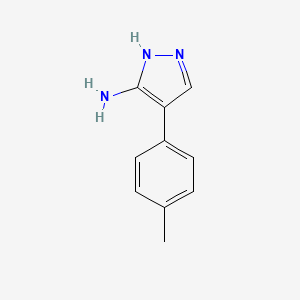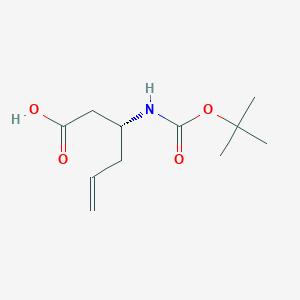
6-氯-2-(3,4-二甲氧基苯基)喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that is structurally characterized by the presence of a chloro group at the 6-position, a dimethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring system. Quinoline derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. In the case of similar compounds, a general three-step one-pot synthesis has been reported for the production of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids. This method starts with ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and involves reactions with aromatic or heteroaromatic aldehydes. The process is noted for its simplicity, tolerance of a wide range of substituents, and good yields, indicating potential for the synthesis of related compounds like 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of substituents such as chloro and dimethoxyphenyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The exact molecular structure analysis of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid would require detailed spectroscopic and crystallographic studies to determine the orientation of the substituents and the overall molecular conformation.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to the reactive sites present on the ring system. For instance, the carboxylic acid group can be involved in esterification reactions, as seen with the use of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . The chloro group at the 6-position could also be reactive, potentially undergoing substitution reactions that could be utilized in the synthesis of more complex quinoline compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid would be influenced by its functional groups. The presence of the carboxylic acid group suggests that it would have acidic properties and could form salts with bases. The dimethoxyphenyl group could contribute to the compound's lipophilicity, potentially affecting its solubility in organic solvents. The chloro group could impact the compound's reactivity and its ability to undergo further chemical transformations. These properties are essential for understanding the compound's behavior in various environments and could be critical for its application in medicinal chemistry .
科学研究应用
合成和抗癌特性
研究表明,喹啉-4-羧酸衍生物因其在癌症治疗中的潜力而受到极大关注。Deady 等人 (2003) 合成了苯并[b][1,6]萘啶的甲酰胺衍生物,包括具有 2-(3,4-二甲氧基苯基)取代的化合物。这些化合物对各种癌细胞系表现出有效的细胞毒性,表明它们作为抗癌剂的潜力 (Deady 等,2003)。
新型合成技术
Klásek 等人 (2003) 探索了合成喹啉衍生物的新方法,重点是 4-烷基/芳基-5,6-二氢-2H-吡喃[3,2-c]喹啉-2,5-二酮及其随后转化为 2-烷基/芳基-4-氧代-4,5-二氢呋喃[3,2-c]喹啉-3-羧酸。这项研究为喹啉衍生物的新合成途径的发展做出了贡献 (Klásek 等,2003)。
抗疟疾活性
Görlitzer 等人 (2006) 对噻吩[3,4-c]喹啉衍生物(包括具有氯和氨基取代的衍生物)的研究显示出有希望的抗疟疾活性。这项研究表明喹啉衍生物在开发新的抗疟疾药物中具有潜在用途 (Görlitzer 等,2006)。
抗菌应用
Raghavendra 等人 (2006) 合成了一系列噻吩[2,3-b]喹啉-2-羧酸和烷基酯,并评估了它们的抗菌活性。这项研究表明,喹啉衍生物在创建新的抗菌剂中可能是有效的 (Raghavendra 等,2006)。
属性
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(21)22)12-8-11(19)4-5-14(12)20-15/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHNXNTFNLQKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404405 |
Source


|
| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
19021-16-0 |
Source


|
| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

